Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-
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Overview
Description
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is part of the cyanoacetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods often utilize similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound are suitably positioned to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions often involve the active hydrogen on the cyanoacetamide, which participates in condensation and substitution reactions .
Comparison with Similar Compounds
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- can be compared with other similar compounds such as:
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- lies in its specific substituent, which can impart distinct properties and applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-3-5-11(6-4-10)9-14-12(15)7-8-13/h3-6H,2,7,9H2,1H3,(H,14,15) |
InChI Key |
JUCYTDDCUFEDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC#N |
Origin of Product |
United States |
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